molecular formula C11H14ClN3O B13863834 alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride

alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride

Cat. No.: B13863834
M. Wt: 239.70 g/mol
InChI Key: PDMFNIWMIQRYLR-UHFFFAOYSA-N
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Description

α,α-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a methanamine moiety. The methanamine group is further modified with two methyl groups at the α-positions (adjacent to the nitrogen), forming a branched structure.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8;/h3-7H,12H2,1-2H3;1H

InChI Key

PDMFNIWMIQRYLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sequence involving:

  • Formation of amidoxime intermediates from corresponding nitriles.
  • Cyclization to form the 1,2,4-oxadiazole ring.
  • Introduction of the alpha,alpha-dimethyl substituent.
  • Conversion of the methanamine group to its hydrochloride salt.

This approach is supported by multiple studies focusing on the synthesis of 1,2,4-oxadiazole derivatives with various substituents, which can be adapted to this specific compound.

Amidoxime Formation from Benzonitriles

A key step involves the conversion of benzonitrile derivatives to amidoximes, which serve as precursors for oxadiazole ring formation. According to the Royal Society of Chemistry supplementary data, amidoximes are synthesized by stirring benzonitrile with hydroxylamine hydrochloride in aqueous medium, alkalized to pH 10 with sodium hydroxide, followed by reflux to ensure full conversion (typically 2 hours).

Step Reagents & Conditions Outcome
1 Benzonitrile (3.6 mmol), Hydroxylamine HCl (25.2 mmol), NaOH (1 M) Amidoxime precipitate formed after reflux and cooling

The precipitate is filtered and washed, then used directly in the next step without further purification.

Cyclization to 1,2,4-Oxadiazole Ring

The amidoxime is then cyclized with appropriate carboxylic acid derivatives or esters to form the 1,2,4-oxadiazole ring. One effective method involves coupling amidoximes with 3,4,5-trimethoxymandelic acid using coupling agents such as EDC.HCl and HOBt in dry acetonitrile under microwave irradiation at 120°C for 30 minutes. This microwave-assisted method enhances reaction speed and yield.

Step Reagents & Conditions Outcome
2 Amidoxime (0.94 mmol), 3,4,5-trimethoxymandelic acid (0.94 mmol), HOBt (1.04 mmol), EDC.HCl (0.94 mmol), microwave 120°C, 30 min Formation of (3-aryl-1,2,4-oxadiazole-5-yl)(3,4,5-trimethoxyphenyl)methanol

After reaction, extraction and column chromatography afford the pure oxadiazole product.

Introduction of Alpha,alpha-Dimethyl Substituent and Methanamine Group

While specific literature directly describing the alpha,alpha-dimethyl substitution on the 3-phenyl-1,2,4-oxadiazole ring is limited, analogous synthetic strategies involve alkylation or Mannich-type reactions on the oxadiazole ring or its side chains.

In related syntheses, Mannich bases are prepared by reacting Schiff bases derived from oxadiazole derivatives with formaldehyde and secondary amines such as morpholine. This suggests that the introduction of the methanamine group, followed by conversion to hydrochloride salt, can be achieved via:

  • Reaction of the oxadiazole intermediate with formaldehyde and ammonia or primary amines under controlled conditions.
  • Acidification with hydrochloric acid to form the hydrochloride salt.

Alternative Synthetic Routes and Green Chemistry Approaches

Recent advances emphasize green chemistry methods for oxadiazole synthesis, including microwave irradiation and solvent-free conditions. For example, the use of microwave-assisted cyclization and solid-state oxidative cyclization with iron chloride hexahydrate (FeCl3·6H2O) have been reported to efficiently produce oxadiazole derivatives with good yields and reduced reaction times.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Reference
1 Amidoxime formation Benzonitrile, hydroxylamine HCl, NaOH, reflux Amidoxime precursor
2 Cyclization to oxadiazole Amidoxime, carboxylic acid derivative, EDC.HCl, HOBt, microwave 120°C, 30 min 1,2,4-Oxadiazole intermediate
3 Alkylation/Mannich reaction Oxadiazole intermediate, formaldehyde, amine (e.g., methanamine) Alpha,alpha-dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine
4 Salt formation Methanamine derivative, HCl Hydrochloride salt of the target compound Inferred

Analytical and Characterization Data

The synthetic intermediates and final products are typically characterized by:

  • Thin-layer chromatography (TLC) for reaction monitoring.
  • Infrared spectroscopy (IR) to confirm functional groups such as NH2, C=N, and aromatic C-H.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) for structural confirmation.
  • Melting point determination for purity.
  • Elemental analysis to confirm composition.

For example, amidoximes show characteristic NH2 stretching bands in IR (~3400 cm^-1) and specific chemical shifts in ^1H NMR for aromatic and amino protons.

Research Findings and Perspectives

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields for oxadiazole ring formation.
  • The choice of coupling agents (e.g., EDC.HCl, HOBt) is critical for efficient cyclization.
  • Green chemistry approaches, including solvent-free grinding and use of ethanol as solvent, have been successfully applied to synthesize oxadiazole derivatives, suggesting environmentally friendly routes for this compound.
  • The formation of hydrochloride salts enhances compound stability and solubility, important for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical distinctions between α,α-dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride and related 1,2,4-oxadiazole derivatives.

Table 1: Structural and Molecular Comparisons

Compound Name (CAS No.) Oxadiazole Substituent (Position 3) Methanamine Substituents Molecular Formula Molecular Weight (g/mol) Key Features
α,α-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride (hypothetical) Phenyl α,α-Dimethyl C₁₁H₁₄ClN₃O ~239.7 Branched methanamine; potential steric hindrance
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride (1184984-85-7) Methyl Phenyl C₁₀H₁₂ClN₃O 225.68 Linear methanamine; lower steric bulk
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (1798733-31-9) 2-Fluorophenyl None C₉H₉ClFN₃O 229.64 Electron-withdrawing fluorine; increased polarity
(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (1179376-95-4) 4-Methoxyphenyl None C₁₀H₁₂ClN₃O₂ 241.67 Electron-donating methoxy group; altered electronic profile
N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride (30242623) Cycloheptyl Cyclopropyl C₁₃H₂₂ClN₃O 271.79 Bulky cycloheptyl substituent; cyclopropane ring in methanamine
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (1803580-84-8) 3-Bromophenyl None C₉H₉BrClN₃O 291.55 Heavy atom (Br); potential for halogen bonding

Structural Analysis

Substituent Effects on the Oxadiazole Ring: Electron-Donating vs. Electron-Withdrawing Groups: The phenyl group in the target compound is unsubstituted, offering a neutral electronic profile. In contrast, fluorophenyl () and bromophenyl () substituents introduce electron-withdrawing effects, which may enhance metabolic stability but reduce solubility . Steric Considerations: The cycloheptyl group in introduces significant steric bulk, which could hinder interactions in biological systems compared to the smaller phenyl group in the target compound .

Methanamine Modifications :

  • The α,α-dimethyl group in the target compound creates a sterically hindered amine, likely reducing nucleophilicity and altering binding kinetics compared to linear analogs like (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride () .
  • Cyclopropanamine derivatives () incorporate a strained three-membered ring, which may confer unique conformational properties .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~239.7 g/mol) falls within the range of similar derivatives (225.68–291.55 g/mol). Hydrochloride salts generally improve aqueous solubility, though bulky substituents (e.g., cycloheptyl in ) may counteract this effect .

Biological Activity

Overview

Alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₃N₃O·HCl and a molecular weight of approximately 239.7 g/mol. This compound features a five-membered heterocyclic structure known as oxadiazole, which includes two nitrogen atoms and one oxygen atom in its ring. Its unique structure contributes to various potential biological activities, particularly in pharmaceutical applications.

Biological Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. This compound has shown potential in several areas:

  • Antibacterial Activity : Studies suggest that oxadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, indicating potential as antibacterial agents .
  • Anticancer Properties : Preliminary findings suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways. Notably, related oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
  • Pharmacological Applications : this compound serves as an important intermediate in the synthesis of Naldemedine, a medication used for treating opioid-induced constipation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Synthesis MethodDescription
Condensation Reaction Involves the reaction of phenylhydrazine with appropriate carbonyl compounds to form oxadiazole derivatives.
Microwave-Assisted Synthesis A rapid method utilizing microwave irradiation to enhance reaction efficiency and yield .
Solvent-Free Reactions Techniques that avoid solvents to reduce environmental impact and improve safety .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of oxadiazole derivatives:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that certain oxadiazole derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin. For example, compounds derived from the oxadiazole structure demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines .
  • Mechanism of Action : Flow cytometry assays indicated that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
  • Selectivity in Enzyme Inhibition : Some studies have reported that oxadiazole compounds can selectively inhibit human carbonic anhydrases (hCA), which are implicated in cancer progression .

Q & A

Q. What are the recommended synthetic routes for alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoximes with activated carbonyl compounds. For this compound, a plausible route includes:

Preparation of the amidoxime intermediate via hydroxylamine hydrochloride reaction with a nitrile precursor.

Cyclization with a ketone (e.g., dimethyl ketone) under basic conditions to form the oxadiazole ring.

Hydrochloride salt formation via acid treatment.
Optimization steps:

  • Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsTime (h)Yield (%)
1NH₂OH·HCl, EtOH, 80°C675–85
2K₂CO₃, DMF, 110°C1260–70
3HCl (g), Et₂O1>90

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR and HRMS for structural confirmation:
  • ¹H NMR :
  • Aromatic protons (7.2–7.8 ppm, multiplet) confirm the phenyl group.
  • Methyl groups adjacent to the oxadiazole ring (1.5–1.8 ppm, singlet).
  • IR Spectroscopy :
  • Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-O (1250–1300 cm⁻¹) confirm the oxadiazole core .
  • HRMS : Exact mass matching the molecular formula (C₁₂H₁₆ClN₃O) with minimal deviation (<2 ppm).

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store at 2–8°C in airtight containers to prevent hydrolysis.
  • Light Sensitivity : Use amber vials to avoid photodegradation, as oxadiazoles are prone to ring-opening under UV exposure.
  • Humidity Control : Desiccants (e.g., silica gel) are critical; the hydrochloride salt is hygroscopic .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Comparative Bioassays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods).

Impurity Profiling : Use HPLC-MS to identify and quantify side products (e.g., uncyclized intermediates) that may interfere with activity .

Statistical Validation : Apply error analysis (e.g., Student’s t-test, ANOVA) to assess significance of divergent results .

Q. What in silico approaches are suitable for predicting the pharmacological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against target libraries (e.g., GPCRs, ion channels). The dimethylamino group may enhance binding to neurotransmitter receptors.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding in vivo study design .

Q. How can researchers design experiments to study the compound’s metabolic stability in vitro?

  • Methodological Answer :

Q. Liver Microsome Assay :

  • Incubate with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C.
  • Monitor parent compound depletion via LC-MS/MS over 60 minutes.

Q. CYP450 Inhibition Screening :

  • Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition.

Q. Data Interpretation :

  • Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance .

Methodological Challenges & Solutions

Q. What analytical techniques are optimal for quantifying trace impurities in bulk samples?

  • Methodological Answer :
  • HPLC-UV/ELSD : Detect non-chromophoric impurities (e.g., unreacted amidoximes) using evaporative light scattering detection.
  • LC-HRMS : Identify unknown impurities via exact mass and fragmentation patterns.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD (<0.1%), and precision (%RSD <2) .

Q. How can enantiomeric purity be ensured during synthesis, given the chiral center in the methanamine moiety?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:IPA:DEA = 90:10:0.1) to resolve enantiomers.
  • Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone formation to control stereochemistry .

Safety & Handling

Q. What PPE and engineering controls are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powdered form.
  • Engineering Controls : Fume hood for weighing and reactions; avoid contact with acids/bases to prevent HCl release .

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